molecular formula C10H21NO2 B1618837 1-Nitrodecane CAS No. 4609-87-4

1-Nitrodecane

Cat. No.: B1618837
CAS No.: 4609-87-4
M. Wt: 187.28 g/mol
InChI Key: GOLOHAZKJYGKKQ-UHFFFAOYSA-N
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Description

1-Nitrodecane (C₁₀H₂₁NO₂) is a nitroalkane characterized by a 10-carbon alkyl chain terminating in a nitro (-NO₂) group at the primary position. Its structure is represented as CH₃(CH₂)₉NO₂. For instance, this compound has been utilized as a key reagent in the stereoselective synthesis of nitro fatty acids (NFAs), enabling the construction of (E)-isomers with high selectivity (E/Z >92:8) . This highlights its role in organic synthesis, particularly in reactions involving nitroaldol (Henry) condensations.

Properties

CAS No.

4609-87-4

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

1-nitrodecane

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3

InChI Key

GOLOHAZKJYGKKQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCC[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Nitroalkanes differ primarily in alkyl chain length, which influences physical properties such as boiling point, solubility, and molecular weight. Below is a comparative analysis of 1-nitrodecane with shorter- and longer-chain analogues:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility (Polarity Trend) CAS Number
1-Nitropropane C₃H₇NO₂ 105.09 131–132 (reported) Moderate in polar solvents 108-03-2
1-Nitrohexane C₆H₁₃NO₂ 131.17 195–200 (estimated) Low in water 646-14-0
This compound C₁₀H₂₁NO₂ 187.28 (calculated) 270–280 (estimated*) Very low in polar solvents Not explicitly listed
1-Nitrododecane C₁₂H₂₅NO₂ 215.33 >300 (estimated*) Insoluble in water 16891-99-9

*Estimates based on homologous series trends.

Key Observations :

  • Chain Length vs. Boiling Point : Longer alkyl chains increase van der Waals interactions, raising boiling points. For example, 1-nitrododecane (C12) likely exceeds 300°C, whereas 1-nitropropane (C3) boils near 131°C.
  • Solubility : Shorter chains (e.g., 1-nitropropane) exhibit moderate solubility in polar solvents, while longer chains (C10–C12) are predominantly hydrophobic.
Nitroaldol (Henry) Reaction

This compound participates in nitroaldol reactions, forming nitro fatty acids (NFAs) with stereochemical control. For example, its reaction with aldehydes in the presence of TMG (1,1,3,3-tetramethylguanidine) yields (E)-NFAs in 49–62% yields . Comparable reactivity is observed in shorter-chain nitroalkanes, though steric effects in longer chains (e.g., C12) may reduce reaction rates.

Reduction and Functionalization

Nitroalkanes can be reduced to amines or hydroxylamines. For instance:

  • 1-Nitropropane → 1-Aminopropane (via catalytic hydrogenation).

Longer chains like 1-nitrododecane may require harsher conditions due to decreased solubility in reaction media.

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